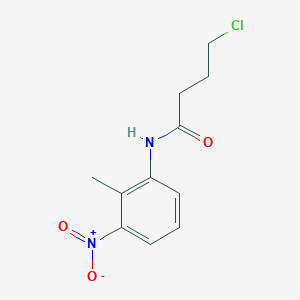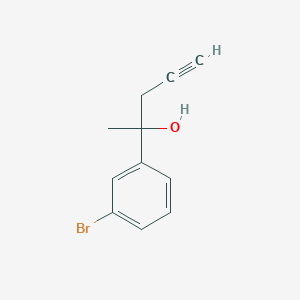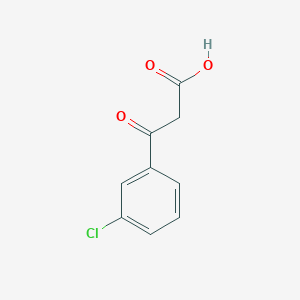
4-(3-CHLOROBENZYL)PIPERIDINE hydrochloride
Descripción general
Descripción
4-(3-Chlorobenzyl)piperidine hydrochloride is a chemical compound that is structurally related to various piperidine derivatives studied in the literature. While the specific compound is not directly described in the provided papers, similar compounds with chlorobenzyl and piperidine moieties have been synthesized and analyzed, suggesting a potential interest in the pharmacological and chemical properties of such structures.
Synthesis Analysis
The synthesis of related piperidine compounds often involves multi-step reactions, including condensation, Michael addition, and cyclization processes. For instance, the synthesis of a piperidinium salt with a 4-chlorophenyl group was achieved through the condensation of 4-chlorobenzaldehyde with cyanothioacetamide and dimedone in the presence of piperidine . Another related compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, was synthesized using a series of reactions starting from 4-methylbenzylamine . These methods could potentially be adapted for the synthesis of 4-(3-Chlorobenzyl)piperidine hydrochloride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by X-ray diffraction, revealing details such as ring conformations and substituent orientations. For example, a piperidin-4-one ring was found to adopt a slightly distorted chair conformation with an equatorial orientation of substituents . Similarly, the piperidine ring in another compound exhibited a sofa conformation . These findings provide insight into the likely conformational preferences of the piperidine ring in 4-(3-Chlorobenzyl)piperidine hydrochloride.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, including Knoevenagel condensation, as demonstrated by the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Additionally, piperidine has been used as a catalyst in such reactions, indicating its reactivity and potential role in forming carbon-carbon bonds. The reactivity of the chlorobenzyl group in such compounds may also be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and crystal packing, can be influenced by the nature of the substituents and the overall molecular conformation. Intermolecular interactions, including hydrogen bonding and π-π stacking, play a significant role in the crystal packing of these compounds . The presence of a chlorobenzyl group is likely to affect the polarity and potential intermolecular interactions of 4-(3-Chlorobenzyl)piperidine hydrochloride.
Relevant Case Studies
Several of the compounds studied exhibit biological activity, such as the inhibition of leukemia cell proliferation and antimicrobial and antioxidant activities . These case studies suggest that 4-(3-Chlorobenzyl)piperidine hydrochloride could also possess interesting biological properties worthy of investigation.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Studies : 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. These studies are crucial for understanding the physical and chemical properties of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Anti-Acetylcholinesterase Activity : Novel derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, including some containing 4-(3-Chlorobenzyl)piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase activity. This research is significant for developing potential therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents : Compounds such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, which relate to the 4-(3-Chlorobenzyl)piperidine structure, have shown significant cytotoxicity towards various cancer cells, suggesting their potential as anticancer agents (Dimmock et al., 1998).
Novel CCR5 Antagonists : Research into N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and similar compounds offers insights into new non-peptide CCR5 antagonists, which are important for HIV research and potential treatments (Bi, 2014).
Dopamine Receptor Research : Piperidine derivatives, including those with a 4-chlorobenzyl substitution, have been studied as selective high-affinity ligands at human dopamine D4 receptors. This research is pivotal in understanding and treating neurological and psychiatric disorders (Rowley et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLXYLZQJJISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-CHLOROBENZYL)PIPERIDINE hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B3034018.png)

![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)


![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)






